molecular formula C9H5ClFNO B164894 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole CAS No. 137188-20-6

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole

Cat. No. B164894
M. Wt: 197.59 g/mol
InChI Key: SCRXBYPGBVETDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole is a chemical compound that has attracted significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to a reduction in inflammation and the growth of tumors.

Biochemical And Physiological Effects

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and the growth of tumors in animal studies. It has also been found to have a neuroprotective effect in the brain, which may have implications for the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole in lab experiments is its potency. This compound has been found to be highly effective in reducing inflammation and the growth of tumors in animal studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound in the lab.

Future Directions

There are several future directions for research on 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the development of new materials based on this compound for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base to form 4-chloro-3-fluoroacetanilide. This intermediate is then reacted with a mixture of phosphorus oxychloride and dimethylformamide to form 5-chloro-3-(4-fluorophenyl)-1,2-oxazole.

Scientific Research Applications

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole has been found to have potential as a herbicide. It has been shown to be effective in controlling the growth of various weed species.
In materials science, this compound has been studied for its potential use in the development of new materials. It has been found to have unique properties that make it suitable for use in the production of polymers and other advanced materials.

properties

CAS RN

137188-20-6

Product Name

5-Chloro-3-(4-fluorophenyl)-1,2-oxazole

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

5-chloro-3-(4-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H

InChI Key

SCRXBYPGBVETDN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)F

synonyms

5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE

Origin of Product

United States

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